Acyl carrier protein (65-74)
Description
Overview of Acyl Carrier Proteins (ACPs) as Central Cofactors in Biosynthesis
Acyl Carrier Proteins (ACPs) are a superfamily of small, acidic proteins that are essential cofactors in the biosynthesis of fatty acids and polyketides. researchgate.netnih.govcdnsciencepub.comwikipedia.org These proteins are highly conserved across various species and play a central role in shuttling acyl intermediates between the active sites of the enzymes involved in these biosynthetic pathways. researchgate.netnih.govnih.gov In bacteria and plastids, ACPs exist as small monomeric proteins (Type II FAS), while in yeast and mammals, they are a domain within a larger multifunctional fatty acid synthase polyprotein (Type I FAS). researchgate.netnih.gov
The core function of ACPs revolves around their ability to carry growing acyl chains. researchgate.net This is made possible by a post-translational modification where a 4'-phosphopantetheine (B1211885) (4'-PP) prosthetic group is attached to a conserved serine residue. wikipedia.orgacs.orgwikipedia.org This prosthetic group acts as a flexible "swinging arm," terminating in a thiol group that forms a thioester bond with the growing acyl chain. nih.govnih.gov This covalent attachment allows the ACP to sequester the hydrophobic acyl chain and present it to a series of enzymes for elongation and modification. nih.govcdnsciencepub.com
ACPs interact with a multitude of enzymes in a transient and specific manner. researchgate.netnih.gov These interactions are crucial for the sequential condensation, reduction, and dehydration reactions that constitute fatty acid synthesis. medchemexpress.com The structure of ACP, typically a four-helix bundle, facilitates these interactions, with a specific region, often helix II, being referred to as the "recognition helix" for partner enzymes. nih.govportlandpress.com Beyond primary metabolism, ACPs are also involved in the production of a diverse array of secondary metabolites, including antibiotics and signaling molecules. nih.govcdnsciencepub.comportlandpress.com
The inactive form of the protein, apo-ACP, is converted to the active holo-ACP by the enzyme holo-acyl carrier protein synthase (ACPS), which transfers the 4'-phosphopantetheine group from coenzyme A. wikipedia.orgwikipedia.orgfrontiersin.org This activation is a critical step for ACP function. The central and essential role of ACPs in bacterial survival has made them an attractive target for the development of new antibacterial drugs. frontiersin.org
Defining the Acyl Carrier Protein (65-74) Fragment and its Significance as a Research Probe
The Acyl Carrier Protein (65-74) is a specific decapeptide fragment corresponding to amino acid residues 65 through 74 of the full-length Acyl Carrier Protein. researchgate.netnih.gov Its amino acid sequence is H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH. nih.govcpcscientific.com This particular fragment has gained significant attention in the field of peptide chemistry and biochemistry, primarily as a model for studying and overcoming challenges in solid-phase peptide synthesis (SPPS). cpcscientific.compeptide.com
The synthesis of ACP (65-74) is notoriously difficult due to the tendency of the growing peptide chain to form stable secondary structures, which can hinder subsequent amino acid couplings and lead to low yields and impurities. researchgate.netpeptide.com This has made it a benchmark "difficult sequence" for evaluating the efficiency of new coupling reagents, synthesis protocols, and technologies, such as microwave-assisted peptide synthesis. researchgate.netpnas.org
Beyond its role in synthetic methodology development, the ACP (65-74) fragment serves as a valuable research probe for investigating protein-protein interactions and enzyme mechanisms within fatty acid biosynthesis. medchemexpress.com For instance, studies have shown that this fragment can enhance the catalytic efficiency of enzymes like β-ketoacyl-ACP reductase (FabG). medchemexpress.commedchemexpress.com It has also been used in protein interaction assays to demonstrate specific binding to other enzymes in the fatty acid synthase system, such as β-ketoacyl-ACP synthase III (FabH). medchemexpress.com These findings suggest that even this relatively small fragment retains some of the recognition elements necessary for interaction with partner enzymes, providing insights into the molecular basis of ACP function.
Data Tables
Table 1: Properties of Acyl Carrier Protein (65-74)
| Property | Value |
| Molecular Formula | C47H74N12O16 |
| Molecular Weight | 1063.18 g/mol |
| Amino Acid Sequence | VQAAIDYING |
| Canonical SMILES | CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)N |
| CAS Registry Number | 66851-75-0 |
Data sourced from PubChem CID 5490374 nih.gov
Table 2: Research Applications of Acyl Carrier Protein (65-74)
| Application Area | Specific Use | Key Findings |
| Enzyme Activity Assays | Enhancing catalytic efficiency of β-ketoacyl-ACP reductase (FabG) | At 10 μM, the fragment increased the rate of NADPH-dependent reduction by 3-fold. medchemexpress.commedchemexpress.com |
| Protein Interaction Assays | Investigating binding to β-ketoacyl-ACP synthase III (FabH) | Demonstrated specific binding with a dissociation constant (Kd) of 2.3 μM. medchemexpress.com |
| Peptide Synthesis Methodology | Test peptide for evaluating solid-phase peptide synthesis (SPPS) protocols | Used to compare the efficiency of various coupling reagents and accelerated synthesis techniques. researchgate.netpnas.org |
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66)/t22-,23-,24-,25-,28-,29-,30-,31-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUGXZVDQXDGTF-VEJNRXSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N12O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216976 | |
| Record name | Acyl carrier protein (65-74) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1063.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66851-75-0 | |
| Record name | Acyl carrier protein (65-74) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066851750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acyl carrier protein (65-74) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90216976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Analytical Characterization of Acyl Carrier Protein 65 74
Strategies for Solid-Phase Peptide Synthesis (SPPS) of Acyl Carrier Protein (65-74)
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing Acyl Carrier Protein (65-74). The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. rsc.orgnih.gov Early strategies utilized Nα-fluorenylmethoxycarbonyl (Fmoc) amino acids in conjunction with acid-labile side-chain protecting groups and a polyamide support, which allowed for synthesis under exceptionally mild reaction conditions. rsc.org More recent advancements have focused on high-efficiency solid-phase peptide synthesis (HE-SPPS), which significantly reduces cycle times and waste production, achieving high purity in a fraction of the time required by standard methods. nih.gov
Challenges in Synthesis: Addressing Difficult Sequences and Secondary Structure Formation
The synthesis of Acyl Carrier Protein (65-74) is notoriously challenging, and it is widely recognized as a "difficult sequence". luxembourg-bio.compeptide.comspringernature.com The primary difficulty arises from the peptide's tendency to develop internal secondary structures, such as β-sheets, and to aggregate on the solid support. nih.govpeptide.comrsc.org This on-resin aggregation, driven by interchain hydrogen bonding and hydrophobic interactions, can physically obstruct reactive sites, leading to incomplete deprotection and coupling reactions. nih.govrsc.orgresearchgate.net The presence of multiple hydrophobic and β-branched amino acids like Valine and Isoleucine contributes to this phenomenon. nih.gov These synthetic problems result in low yields and the accumulation of deletion sequences, which are challenging to separate from the target peptide. researchgate.netnih.gov
Optimization of Coupling Reagents and Reaction Conditions
To overcome the challenges of synthesizing ACP (65-74), significant research has focused on optimizing coupling reagents and reaction conditions. The use of microwave irradiation to control reaction temperatures has been shown to accelerate both coupling and Fmoc-deprotection steps, enabling the rapid preparation of this difficult peptide. springernature.com Similarly, conducting the synthesis at elevated temperatures (e.g., 60°C) has been found to mitigate aggregation issues. nih.gov
The choice of coupling reagent is critical for achieving high yields. Studies have compared the efficiency of various reagents, including phosphonium (B103445) salts like PyBOP and aminium/uronium salts such as HBTU, HATU, HCTU, and TCTU. luxembourg-bio.comresearchgate.net Aminium salts, particularly the 6-Cl-HOBt-based reagents like HCTU and TCTU, have demonstrated high efficiency. luxembourg-bio.com HATU, in particular, is recognized as a highly efficient reagent suitable for synthesizing difficult sequences. pnas.org The triazine-based reagent DMTMM, however, was found to be less suitable for SPPS of this peptide. luxembourg-bio.com
Table 1: Comparison of Coupling Reagent Efficiency in the Synthesis of Acyl Carrier Protein (65-74)
| Coupling Reagent | Category | Yield (%) | Key Findings |
|---|---|---|---|
| TCTU | Aminium Salt | 87% | Appeared to be very effective in the synthesis of difficult peptide sequences. luxembourg-bio.comresearchgate.net |
| HATU | Aminium Salt | 78% (for rMOG(35-55)) | Highly efficient for difficult sequences; used in rapid Boc-chemistry protocols. luxembourg-bio.compnas.org |
| HCTU | Aminium Salt | - | A nontoxic and noncorrosive coupling reagent that allows for reduced reaction times. researchgate.net |
| PyBOP | Phosphonium Salt | - | Generally less efficient than aminium salts for this sequence. luxembourg-bio.com |
| DMTMM | Triazine-based | Low | Appeared to be not suitable for SPPS, resulting in increased by-products. luxembourg-bio.com |
| DIC/HOBt | Carbodiimide | - | Effective when used at elevated temperatures (60°C) with DMSO/toluene as a solvent. nih.gov |
Novel Support Materials and Green Chemistry Approaches in Peptide Synthesis
The solid support material plays a crucial role in the success of SPPS. nih.gov Innovations in polymer chemistry have led to the development of novel resins designed to improve swelling properties and solvation of the growing peptide chain. Cross-Linked Ethoxylate Acrylate Resin (CLEAR) supports, for instance, show excellent swelling in a wide range of solvents and have been successfully used for synthesizing ACP (65-74). acs.orgresearchgate.net Another approach involves using flexible cross-linkers, such as diethylene glycol (DEG), in polystyrene resins (DEG-PS). rsc.org DEG-PS resins have shown superior performance over traditional divinylbenzene-crosslinked polystyrene, achieving higher purity of the ACP peptide by improving the hydrophilic nature of the support. rsc.org More recently, innovative mesoporous polydivinylbenzene (pDVB) supports have been tested, which show stability in a variety of sustainable solvents beyond the standard DMF and NMP. nih.gov
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic protocols. nih.govrsc.org A significant advancement is the use of water as a reaction medium for SPPS. rsc.orgresearchgate.net Aqueous, microwave-assisted SPPS has been successfully used to synthesize ACP (65-74), even without the need for hydroxy side-chain protection, thereby reducing the use of hazardous organic solvents and simplifying the synthetic process. researchgate.netnih.gov
Table 2: Support Materials Used in the Synthesis of Acyl Carrier Protein (65-74)
| Support Material | Base Polymer | Key Features | Reference(s) |
|---|---|---|---|
| Polyamide | Polyamide | Used in early Fmoc-based synthesis under mild conditions. | rsc.org |
| CLEAR | Polyacrylate | Highly cross-linked; excellent swelling in a broad range of solvents, including water. | acs.orgresearchgate.net |
| DEG-PS | Polystyrene | Cross-linked with diethylene glycol (DEG) to improve hydrophilicity and peptide purity. | rsc.org |
| pDVB-Rink | Polydivinylbenzene | Mesoporous support stable in green solvents like TEP, ACN, and IPA/DMSO. | nih.gov |
| PS-TRPGGDA | Polystyrene | Glycerol-based cross-linker; showed high yield and purity compared to Merrifield resin for retro-ACP. | nih.gov |
| Amino-Li Resin | Polyacrylamide | Designed for water-based SPPS; good swelling in aqueous media. | researchgate.net |
Spectroscopic and Chromatographic Techniques for Characterization and Purity Assessment
Following synthesis and cleavage from the resin, the crude peptide must be rigorously analyzed to confirm its identity and assess its purity.
High-Performance Liquid Chromatography (HPLC) for Product Analysis
High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the standard technique for analyzing the purity of the synthesized Acyl Carrier Protein (65-74). luxembourg-bio.comnih.govnih.gov The analysis typically uses a gradient of an organic solvent like acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) as an ion-pairing agent. luxembourg-bio.comrsc.org HPLC chromatograms of the crude product reveal the success of the synthesis by showing the percentage of the desired peptide relative to impurities, such as deletion sequences that arise from incomplete coupling steps. nih.govresearchgate.net For example, the main by-product often identified is the des-Gln66-ACP(65-74) peptide. researchgate.net Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) provides even faster analysis with higher resolution, confirming both purity and molecular weight. nih.gov
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Fragment Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of peptides and proteins. While detailed NMR studies specifically on the isolated (65-74) fragment are not extensively documented in the provided literature, NMR techniques are crucial for studying the larger Acyl Carrier Protein. Two-dimensional and three-dimensional heteronuclear NMR have been used to determine the solution structure of ACP from B. subtilis, which exists as a four α-helical bundle. biosyn.com For an oligosaccharide-linked ACP purified from porcine liver, 1H and H-H correlation spectroscopy (COSY) NMR analysis was instrumental in identifying the presence of the sugar moiety. nih.gov These applications demonstrate the capability of NMR to provide detailed structural insights at the atomic level, which is essential for understanding the conformation and function of the protein and its fragments.
Structural Biology and Conformational Dynamics of Acyl Carrier Proteins: Insights from Fragments and Full Proteins
Contribution of the Acyl Carrier Protein (65-74) Region to Overall Protein Structure and Stability
Identification of Helical Regions within the Acyl Carrier Protein (65-74) Sequence
The sequence of Acyl carrier protein (65-74) is H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH. biosyn.comnih.gov In the context of the full E. coli ACP, residues 65 through 75 form a well-defined α-helix, often referred to as helix IV. gmclore.orgmarquette.edu This helix, along with helix II, is a major contributor to the hydrophobic cavity that sequesters the acyl chain. gmclore.org The parallel alignment of helix II and the antiparallel orientation of helix IV are fundamental to creating the protein's core fold. gmclore.org
Spectroscopic Studies on Fragment Conformation
Spectroscopic studies have been instrumental in understanding the conformational properties of the ACP (65-74) fragment and the full-length protein. Nuclear Magnetic Resonance (NMR) studies on the complete E. coli ACP have definitively identified the 65-75 segment as one of the principal helices. gmclore.orgmarquette.edu Circular dichroism (CD) spectroscopy on full-length ACPs confirms the characteristic α-helical structure, showing distinctive double minima at approximately 208 nm and 222 nm. nih.gov Changes in the ellipticity at these wavelengths are used to monitor conformational changes in the protein, such as those induced by the binding of different length acyl chains. nih.gov Studies on the isolated ACP (65-74) peptide have shown that it has a propensity to form secondary structures, which has made it a subject of interest in studies of solid-phase peptide synthesis. peptide.com
Phosphopantetheine Attachment Site and Acyl Chain Accommodation
The biological activity of ACP is dependent on a post-translational modification that attaches a prosthetic group, 4'-phosphopantetheine (B1211885), to a conserved serine residue. wikipedia.orgwikipedia.org This modification converts the inactive "apo-ACP" into the functional "holo-ACP".
Mechanism of Phosphopantetheine Linker Attachment to the Conserved Serine Residue
The attachment of the 4'-phosphopantetheine group is a critical activation step for all ACPs. ontosight.ainih.gov This reaction is catalyzed by the enzyme holo-ACP synthase (ACPS). wikipedia.orgwikipedia.orgontosight.ai ACPS facilitates the transfer of the 4'-phosphopantetheine moiety from Coenzyme A (CoA) to the hydroxyl group of a highly conserved serine residue (Ser36 in E. coli ACP). gmclore.orgwikipedia.orgontosight.ai This process involves the formation of a phosphodiester bond between the serine and the prosthetic group. wikipedia.orgontosight.ai The attached phosphopantetheine arm, which is about 2 nm long, acts as a flexible "swinging arm," tethering the growing acyl chain via a thioester bond and presenting it to the various catalytic sites of the FAS enzymes. wikipedia.org
Acyl Chain Binding and Sequestration within the Hydrophobic Cavity
Once activated to the holo-form, the ACP can carry acyl intermediates. The growing acyl chain is attached to the terminal thiol of the phosphopantetheine arm. wikipedia.org This acyl chain is then sequestered from the aqueous solvent within a hydrophobic cavity or pocket inside the ACP's helical bundle. nih.govresearchgate.net This cavity is primarily formed by the packing of helices II and IV, the latter of which is comprised of the 65-74 residue sequence. gmclore.orgethz.ch The interior of this pocket is lined with hydrophobic amino acid side chains. core.ac.uk This sequestration protects the reactive thioester bond and the hydrophobic acyl chain from the solvent. nih.govportlandpress.com The ACP's structure is dynamic, and the cavity can expand to accommodate acyl chains of increasing length, typically up to a certain point before the chain may become more exposed. core.ac.ukportlandpress.com For interaction with partner enzymes, a conformational change known as "chain flipping" occurs, where the acyl chain moves from the ACP's hydrophobic core into the active site of the target enzyme. nih.govnih.gov
Interactive Data Table: Properties of Acyl Carrier Protein (65-74)
| Property | Value | Source |
| Sequence | VQAAIDYING | nih.gov |
| Molecular Formula | C47H74N12O16 | nih.govpeptide.com |
| Molecular Weight | 1063.18 g/mol | peptide.com |
| Topological Polar Surface Area | 469 Ų | nih.gov |
| Function | Forms Helix IV in full ACP, contributing to the hydrophobic core. | gmclore.orgmarquette.edu |
Dynamic Properties of Acyl Carrier Proteins and their Impact on Function
Acyl carrier proteins (ACPs) are small, acidic proteins that play a central role in the biosynthesis of fatty acids and polyketides. nih.govplos.org They function by tethering the growing acyl chain via a phosphopantetheine prosthetic group and shuttling it between the various active sites of the fatty acid synthase (FAS) or polyketide synthase (PKS) machinery. nih.gov This shuttling function necessitates a high degree of conformational flexibility to facilitate interactions with multiple partner enzymes and to accommodate acyl chains of varying lengths. acs.orgresearchgate.net The dynamic nature of ACPs is therefore critical to their biological role, allowing for the sequestration and subsequent presentation of the acyl chain to the respective enzymes. nih.govportlandpress.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamic properties of proteins at an atomic level. NMR relaxation studies, in particular, provide insights into motions occurring on a wide range of timescales, from picoseconds to milliseconds. portlandpress.com These studies have been instrumental in characterizing the conformational flexibility of ACPs. marquette.edu
Early NMR studies on Escherichia coli ACP revealed the presence of conformational variability. marquette.edu More recent and detailed relaxation dispersion experiments have further elucidated the complex dynamics of ACPs. For instance, studies on spinach ACP have shown that the protein exhibits motions on the microsecond to millisecond timescale. acs.orgportlandpress.com These slower motions are often associated with significant conformational rearrangements that are crucial for biological function. marquette.edu
A key finding from NMR relaxation studies is that the flexibility of ACP is not uniform throughout its structure. The loop regions, particularly the loop between helix I and helix II (the α1α2 loop) which is near the prosthetic group attachment site, exhibit the greatest flexibility. marquette.edu This high degree of motion in the loop regions is thought to be essential for the structural rearrangements required for the binding and delivery of the acyl chain. marquette.edu In contrast, the helical regions of the protein are generally more rigid. marquette.edu
The length of the attached fatty acid has also been shown to influence the dynamics of the ACP. acs.org NMR studies comparing ACPs with different acyl chain lengths have demonstrated that longer fatty acids can induce more dynamic motions within the protein. acs.org Specifically, ¹⁵N relaxation dispersion experiments on spinach ACP with varying acyl chain lengths (from 10 to 16 carbons) revealed that longer chains lead to increased micro- and millisecond motions in the residues that line the fatty acid binding cavity. acs.org
| Parameter | Description | Typical Values for ACPs | Significance |
| T₁ (Spin-Lattice Relaxation Time) | Characterizes the rate at which the longitudinal magnetization returns to equilibrium. Sensitive to motions on the nanosecond to picosecond timescale. nih.gov | Average values for BoACP, BrACP, and RiACP are around 2.15-2.51 s⁻¹ (at 500/600 MHz). nih.gov | Provides information on fast backbone motions. nih.gov |
| T₂ (Spin-Spin Relaxation Time) | Characterizes the decay of transverse magnetization. Sensitive to a broader range of motions, including slower conformational exchange. portlandpress.com | T₂ experiments are performed with various delays to capture different motional timescales. nih.gov | Detects slower motions indicative of conformational exchange. researchgate.net |
| Heteronuclear NOE (Nuclear Overhauser Effect) | Measures the transfer of magnetization from a proton to a directly bonded heteronucleus (e.g., ¹⁵N). Sensitive to fast internal motions. portlandpress.com | Provides insights into the amplitude of fast (picosecond to nanosecond) backbone motions. | High NOE values indicate restricted motion, while lower values suggest greater flexibility. |
| Order Parameter (S²) | A measure of the spatial restriction of the N-H bond vector motion. Ranges from 0 (isotropic motion) to 1 (completely restricted). marquette.edu | Loop regions of E. coli ACP show the lowest S² values, indicating high flexibility. marquette.edu | Quantifies the degree of internal motion and flexibility of different regions of the protein. marquette.edu |
Table 1: Key NMR Relaxation Parameters Used to Study ACP Dynamics
Molecular dynamics (MD) simulations provide a computational approach to study the dynamic behavior of proteins and their interactions with ligands at an atomic level of detail. mdpi.com These simulations have been extensively used to investigate the interactions between ACP and its covalently attached acyl chain, offering insights that complement experimental data from NMR and X-ray crystallography. plos.orgnih.gov
MD simulations of E. coli acyl-ACPs have revealed the pathway of acyl chain binding. nih.gov Simulations initiated with the acyl chain in a solvent-exposed conformation consistently show the chain spontaneously moving into the hydrophobic pocket of the ACP. nih.govacs.org This process highlights the inherent ability of the ACP to sequester the hydrophobic acyl chain from the aqueous environment. nih.gov
Once inside the binding pocket, the acyl chain is not static but remains highly mobile. nih.gov The simulations show that the hydrophobic binding pocket of E. coli ACP is well-suited to accommodate an octanoyl (C8) group but can also adjust to bind chains as long as decanoic acid (C10). nih.govnih.gov For longer chains, the protein structure becomes progressively more destabilized. acs.org
MD simulations have also identified key residues and structural elements involved in the interaction with the acyl chain. For instance, in E. coli ACP, Thr-39 and Glu-60, located at the entrance of the binding cavity, have been shown to stabilize the phosphopantetheine linker through hydrogen bonding. nih.gov The simulations also highlight the importance of the loop region between helices II and III and the prosthetic linker in enzyme recognition. nih.gov
Furthermore, MD simulations have uncovered a second, novel binding mode for the acyl chain within the hydrophobic pocket, directed towards helix I. nih.govnih.gov This suggests that the acyl chain can adopt multiple conformations within the binding pocket, which may be important for its presentation to different enzymes. nih.gov A recurring association of the acyl chain with loop I has also been observed, which may represent a transient state before the chain fully enters the main hydrophobic pocket. acs.org
The type of acyl chain intermediate also influences its interaction with the ACP. MD simulations of β-ketoacyl-, β-hydroxyacyl-, and trans-2-enoyl-ACP intermediates have shown that the polar functional group at the β-position of β-ketoacyl and β-hydroxyacyl chains anchors these molecules at the entrance of the cavity. acs.org This results in a binding mode where these intermediates are positioned further from the bottom of the pocket compared to saturated and enoyl chains, particularly for shorter chain lengths. acs.org This difference in binding mode may provide a basis for how different acyl-ACP intermediates are distinguished by the enzymes of the FAS system. acs.org
Investigating Conformational Flexibility via Nuclear Magnetic Resonance (NMR) Relaxation Studies
Comparative Structural Analysis of Acyl Carrier Proteins Across Diverse Organisms
Most ACPs, whether they are standalone proteins (Type II FAS) or domains within a larger polypeptide (Type I FAS), adopt a characteristic four-helix bundle structure. plos.orgnih.gov These helices (typically named I, II, III, and IV) create a hydrophobic cavity that sequesters the acyl chain. gmclore.org Helix II, often referred to as the "recognition helix," is particularly important for interactions with partner enzymes. researchgate.netnih.gov
A comparative structural analysis of ACPs from three pathogenic bacteria, Borrelia burgdorferi (BoACP), Brucella melitensis (BrACP), and Rickettsia prowazekii (RiACP), revealed both similarities and distinct features. nih.gov While all three possess the core four-helix structure, the arrangement and length of these helices differ. nih.gov For example, the four α-helices in BoACP span residues 7-22, 43-57, 64-68, and 72-83, whereas in BrACP they span residues 3-17, 36-52, 58-63, and 65-78. nih.gov RiACP has four α-helices and one 3₁₀ helix. nih.gov These structural differences are reflected in their dynamic properties, with BrACP showing more regions of conformational exchange compared to BoACP and RiACP. nih.gov
The mode of substrate binding can also vary. In Type II FAS-associated ACPs, the acyl chain is typically sequestered in a deep, narrow tunnel. plos.org In contrast, some ACPs from polyketide synthases, such as those from the mupirocin (B1676865) biosynthetic pathway, utilize a shallower surface groove to bind the substrate. plos.org MD simulations have shown that it is possible to convert the surface groove of a PKS-associated ACP into a deep tunnel through a few key mutations, demonstrating how subtle changes in the amino acid sequence can significantly alter the ligand-binding properties. plos.org
The structural classification of ACPs based on sequence similarity has led to the identification of multiple families. nih.govwiley.com These families often correlate with the type of organism and the specific metabolic pathway in which the ACP is involved. wiley.com For instance, ACPs from fungal FAS (ACP2 family) have structural features, such as extra helices in the C-terminal region, that distinguish them from bacterial ACPs (ACP1 family). wiley.com
Furthermore, the electrostatic surface potential of ACPs can differ, which is crucial for their interaction with partner enzymes. escholarship.org For example, a comparison of the acyl carrier protein synthase (AcpS), the enzyme that activates ACP, from Mycobacterium tuberculosis with that of other bacteria revealed a moderately electronegative surface in the Mtb AcpS, in contrast to the more common positive surface. rcsb.org This suggests that the interactions between AcpS and ACP in Mtb may involve different residues compared to other bacteria. rcsb.org
| Feature | E. coli ACP (Type II FAS) | Spinach ACP (Plastid Type II FAS) | S. coelicolor Actinorhodin ACP (Type II PKS) | Human FAS ACP (Type I FAS) | M. tuberculosis ACPM (Type II FAS) |
| Organism Type | Bacterium | Plant | Bacterium | Mammal | Bacterium |
| System | Fatty Acid Synthase II | Fatty Acid Synthase II | Polyketide Synthase II | Fatty Acid Synthase I | Fatty Acid Synthase II |
| Structure | Monomeric protein | Monomeric protein | Monomeric protein | Domain of a multifunctional polypeptide | Monomeric protein |
| Overall Fold | Four-helix bundle | Four-helix bundle | Four-helix bundle | Four-helix bundle | Four-helix bundle |
| Substrate Binding | Deep hydrophobic pocket nih.gov | Deep hydrophobic pocket nih.gov | Shallower surface groove plos.org | Not fully characterized, likely dynamic | Deep hydrophobic pocket |
| Key Recognition Element | Helix II escholarship.org | Helix II | Helix II | Helix II | Helix II |
Table 2: Comparative Features of Acyl Carrier Proteins from Different Organisms and Systems
Functional Interplay and Enzymatic Machinery Associated with Acyl Carrier Proteins
Core Functions of Acyl Carrier Proteins in Fatty Acid Biosynthesis (FAS) Pathways
Fatty acid synthases (FASs) are the enzymatic systems responsible for producing fatty acids and are broadly classified into two types, Type I and Type II, which differ in their architecture and the role played by ACP. portlandpress.com
Role in Type I Fatty Acid Synthases
In Type I FAS systems, found in mammals and fungi, the ACP is not a discrete protein but rather an integrated domain within a single, large multifunctional polypeptide. cdnsciencepub.comresearchgate.net The entire synthesis process occurs within this megasynthase, with the ACP domain physically moving the growing fatty acid chain between different catalytic domains. researchgate.net
Role in Type II Fatty Acid Synthases
Type II FAS systems, characteristic of bacteria and plant plastids, consist of a collection of discrete, monofunctional enzymes. cdnsciencepub.comresearchgate.net In this system, the ACP is also a small, individual protein that must transiently interact with each enzyme of the pathway to deliver the acyl intermediate for the next reaction step. nih.gov
The Acyl Carrier Protein (65-74) fragment has been directly implicated in the function of the Type II FAS pathway. medchemexpress.com As a key structural component (helix IV), it contributes to the proper folding required for interaction with partner enzymes. gmclore.org Research has demonstrated that this specific peptide fragment can modulate the activity of key FAS enzymes. For instance, the (65-74) peptide significantly enhances the catalytic efficiency of β-ketoacyl-ACP reductase (FabG), the enzyme responsible for the first reductive step in the elongation cycle, increasing its reaction rate threefold in vitro. medchemexpress.commedchemexpress.com Additionally, the fragment has been shown to bind specifically to β-ketoacyl-ACP synthase III (FabH), the enzyme that catalyzes the initial condensation reaction of fatty acid synthesis, with a measured dissociation constant (Kd) of 2.3 μM. medchemexpress.commedchemexpress.com These findings underscore that while helix II may be the primary recognition site, the region corresponding to helix IV is crucial for modulating the function of and enabling stable interactions with key enzymatic partners in the Type II FAS pathway.
| Enzyme | Function in Type II FAS | Interaction with ACP (65-74) |
| FabG | β-ketoacyl-ACP reductase; catalyzes the reduction of the β-keto group. nih.govnih.gov | The (65-74) fragment enhances its catalytic efficiency. medchemexpress.commedchemexpress.com |
| FabH | β-ketoacyl-ACP synthase III; catalyzes the initial condensation of acetyl-CoA and malonyl-ACP. nih.govbiorxiv.org | The (65-74) fragment binds specifically to it. medchemexpress.commedchemexpress.com |
Involvement in Polyketide Synthesis (PKS) Systems
Similar to fatty acid synthesis, polyketide synthesis relies on ACPs to carry the growing molecular chain between catalytic sites. cdnsciencepub.com The synthases are also categorized into Type I and Type II systems. nih.gov
Modular Polyketide Synthases (Type I PKS) and Acyl Carrier Protein Domains
Modular Type I PKSs are enormous, multi-domain enzymes that function like an assembly line to produce complex polyketides, such as many antibiotics. biorxiv.org Each "module" is responsible for one round of chain elongation and modification, and each contains an integrated ACP domain. core.ac.uk
Within this framework, the role of the Acyl Carrier Protein (65-74) region is analogous to its function in Type I FAS. It forms helix IV, a non-negotiable part of the ACP domain's architecture. gmclore.orgmarquette.edu This structure is essential for the ACP domain to interact with the other catalytic domains within its module, including the ketosynthase (KS), acyltransferase (AT), and various reductive domains (ketoreductase, dehydratase). core.ac.uk The AT domains in these modular systems are noted for being highly specific but kinetically slower compared to their counterparts in iterative systems. biorxiv.org The precise and stable folding of the ACP domain, supported by helix IV, is critical for these specific, productive protein-protein interactions to occur, allowing the efficient transfer of the growing polyketide chain. pnas.org
Iterative Polyketide Synthases (Type II PKS) and Discrete Acyl Carrier Proteins
Iterative Type II PKS systems are composed of a complex of discrete, monofunctional enzymes that work together, with a standalone ACP shuttling intermediates. nih.govnih.gov These systems are typically responsible for producing aromatic polyketides. The minimal components include the ACP and a ketosynthase-chain length factor (KS-CLF) heterodimer. nih.gov
Protein-Protein Interactions (PPIs) in Biosynthetic Complexes
The function of ACP in all these systems is fundamentally governed by a series of transient and specific protein-protein interactions (PPIs). nih.govresearchgate.net The ACP must sequentially bind to multiple partner enzymes to allow the elongation and modification of the covalently attached substrate. mdpi.com
The Acyl Carrier Protein (65-74) region, corresponding to helix IV, is a key player in these interactions, primarily through its structural role. gmclore.orgmarquette.edu The canonical view identifies helix II as the primary "recognition helix," which presents a surface rich in acidic residues for electrostatic interactions with basic patches on partner enzymes. portlandpress.comnih.gov However, the interaction interface is complex and often involves other regions of the ACP.
The 65-74 region contributes to PPIs in several ways:
Structural Scaffolding: By forming helix IV, it helps create and stabilize the hydrophobic pocket within the ACP that sequesters the growing acyl or polyketide chain. gmclore.org This correct folding is the first requirement for any successful interaction.
Modulation of Activity: As seen in the Type II FAS system, the 65-74 fragment can directly influence the catalytic rates of partner enzymes like FabG, demonstrating that regions beyond the primary recognition helix can allosterically or directly affect enzyme function. medchemexpress.com
Enabling Conformational Dynamics: The delivery of the substrate from the ACP's core to an enzyme's active site requires significant conformational changes, sometimes described as a "switchblade" or "chain flipping" mechanism. plos.orgpnas.org The inherent flexibility of the C-terminal portion of the ACP, including helix IV, is critical for these dynamic movements that allow the acyl chain to be released and presented to the partner enzyme. cdnsciencepub.comnih.gov
Specific Interactions of Acyl Carrier Protein (65-74) with Biosynthetic Enzymes
The acyl carrier protein (65-74) fragment is a key peptide sequence that participates in fatty acid synthesis as an acyl carrier. medchemexpress.com It is involved in mediating condensation and reduction reactions by covalently binding to acyl chains to form acyl-ACP intermediates, which promotes the extension of the acyl chain. medchemexpress.com Research has demonstrated specific and functionally significant interactions between this peptide and key biosynthetic enzymes.
Interaction with β-ketoacyl-ACP reductase (FabG): In vitro enzymatic assays have shown that Acyl Carrier Protein (65-74) at a concentration of 10 μM can significantly enhance the catalytic efficiency of FabG. medchemexpress.com It was observed to increase the rate of the NADPH-dependent reduction reaction threefold. medchemexpress.com
Interaction with β-ketoacyl-ACP synthase III (FabH): Surface plasmon resonance (SPR) experiments have demonstrated a specific binding interaction between Acyl Carrier Protein (65-74) and FabH. medchemexpress.com At a concentration of 5 μM, the peptide fragment binds to FabH with a dissociation constant (Kd) of 2.3 μM, indicating a strong interaction. medchemexpress.com It is proposed that this interaction occurs through a conserved acidic helical region. medchemexpress.com
These findings highlight that the Acyl Carrier Protein (65-74) fragment retains crucial recognition elements for interacting with and modulating the activity of essential enzymes in the fatty acid synthesis pathway. medchemexpress.com
Post-Translational Modifications and Regulation of Acyl Carrier Protein Activity
The function of acyl carrier protein is critically dependent on a key post-translational modification that converts it from an inactive "apo" form to an active "holo" form. nih.govfrontiersin.org This process, along with subsequent regulatory mechanisms, ensures the proper control of fatty acid and polyketide biosynthesis.
Role of Phosphopantetheinyl Transferases (PPTase/AcpS) and Hydrolases (AcpH)
Phosphopantetheinyl Transferases (PPTase/AcpS): PPTases are a family of enzymes essential for life in all domains. nih.gov They catalyze the transfer of a 4'-phosphopantetheine (B1211885) (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on the apo-ACP. ontosight.aiplos.org This modification introduces the flexible Ppant arm, which acts as a "prosthetic arm" to tether and transport acyl intermediates between enzyme active sites. nih.govnih.gov
There are different types of PPTases. ontosight.ai Holo-ACP synthase (AcpS) is the archetypal PPTase that specifically modifies ACPs involved in primary metabolism like fatty acid synthesis. nih.govontosight.ai Other PPTases, such as the Sfp-type, often have broader substrate specificity and are involved in secondary metabolism. nih.govfrontiersin.org In some organisms, like Streptomyces coelicolor, the AcpS is considered "promiscuous" as it can activate ACPs for both fatty acid and polyketide biosynthesis. nih.gov The availability of AcpS can be a limiting factor in the production of active holo-ACP, especially when ACPs are heterologously overexpressed in E. coli. soton.ac.uk Notably, even short peptide fragments of ACP, such as a 12-residue or an 8-residue peptide, can be recognized and modified by AcpS, demonstrating that the full protein structure is not required for this crucial activation step. acs.org
Hydrolases (AcpH): Acyl carrier protein phosphodiesterase (AcpH), also known as ACP hydrolase, is an enzyme that reverses the action of AcpS. nih.govnih.gov It cleaves the phosphodiester bond linking the 4'-Ppant arm to the serine residue of holo-ACP, converting it back to the inactive apo-form. nih.govacs.org This is the only known enzyme to cleave a phosphodiester-linked post-translational protein modification. nih.govacs.org The E. coli AcpH requires Mn²⁺ for its activity. nih.govportlandpress.com While the physiological role of AcpH remains somewhat enigmatic, it is required for the turnover of the ACP prosthetic group in vivo. nih.govportlandpress.com Deletion of the acpH gene in E. coli does not prevent growth but demonstrates the enzyme's role in the lifecycle of the ACP molecule. nih.gov
Feedback Regulation by Acyl-Acyl Carrier Protein Levels
The biosynthesis of fatty acids is an energy-intensive process, and therefore, it is tightly regulated to match cellular demand. portlandpress.com The primary mechanism for this regulation in E. coli is feedback inhibition by the final products of the pathway, long-chain acyl-ACPs. portlandpress.com When the levels of long-chain acyl-ACPs accumulate, indicating a surplus of fatty acids, they act as allosteric inhibitors at multiple key steps of the biosynthetic pathway. portlandpress.comnih.gov
This feedback inhibition targets several enzymes:
Acetyl-CoA Carboxylase (ACC): In plants like Brassica napus, the accumulation of 18:1-ACP directly inhibits the plastidic ACC, which catalyzes the first committed step of fatty acid synthesis. nih.gov
β-ketoacyl-ACP synthase III (FabH): Long-chain acyl-ACPs inhibit FabH, the enzyme that initiates fatty acid synthesis. researchgate.netportlandpress.com The inhibition kinetics are competitive with respect to malonyl-ACP, suggesting that acyl-ACPs bind to the enzyme and prevent the initiation of new fatty acid chains. researchgate.net
Enoyl-ACP Reductase (FabI): This enzyme, which catalyzes the final reductive step in the elongation cycle, is also a target of acyl-ACP feedback inhibition. portlandpress.com
This multi-pronged inhibition by acyl-ACPs provides a rapid and effective mechanism to shut down the entire biosynthetic pathway when its products are no longer needed. nih.govresearchgate.net
Advanced Research Methodologies for Probing Acyl Carrier Protein Structure and Function
Mechanism-Based Chemical Crosslinking for Trapping Protein-Protein Interactions
The interactions between Acyl Carrier Protein (ACP) and its partner enzymes, such as β-ketoacyl-ACP synthase (KS), are transient, making them challenging to study. Mechanism-based chemical crosslinking provides a powerful tool to "trap" these fleeting interactions, allowing for structural and functional characterization of the ACP-enzyme complex. bohrium.comrsc.orgresearchgate.net This technique utilizes specially designed chemical probes that are loaded onto the ACP's phosphopantetheine (Ppant) arm. researchgate.net These probes mimic the natural substrate and contain a reactive "warhead" that forms a covalent bond with a nearby active-site residue of the partner enzyme upon binding. researchgate.netrsc.org
This method has been instrumental in capturing distinct catalytic states of enzyme-ACP complexes. For example, researchers have successfully used crosslinking probes to trap the E. coli ketosynthase FabB in complex with ACP. iucr.orgnih.gov These studies employed probes like α-bromo-pantetheinamide and chloroacrylate-pantetheinamide, which are designed to trap the complex in either the transacylation or condensation state of the catalytic cycle, respectively. rsc.org The resulting stable, crosslinked complexes provide snapshots of the catalytic process at near-atomic resolution, revealing conformational changes that occur during substrate binding and catalysis. iucr.orgnih.gov
The effectiveness of crosslinking can also serve as a quantitative measure of the functional binding affinity between an ACP and its partner enzyme. bohrium.comrsc.org Studies have shown a direct correlation between the efficiency of the crosslinking reaction, binding affinity measured by techniques like isothermal titration calorimetry (ITC), and the rate of the enzymatic reaction (transacylase activity). bohrium.com This makes mechanism-based crosslinking a valuable diagnostic tool for screening interactions in natural and engineered biosynthetic pathways. bohrium.com
Table 1: Examples of Mechanism-Based Crosslinkers for Studying ACP-KS Interactions
| Crosslinker Type | Reactive Moiety | Catalytic State Trapped | Key Finding | Citations |
|---|---|---|---|---|
| α-bromo-pantetheinamide | α-bromo fatty acid | Transacylation | Traps the initial substrate transfer step. | rsc.org |
| Chloroacrylate-pantetheinamide | Chloroacrylate | Condensation | Traps the carbon-carbon bond formation step. | researchgate.netrsc.org |
Chemoenzymatic Labeling with Spectroscopic Probes for Conformational Studies
To study the dynamic conformations of ACP, researchers employ chemoenzymatic labeling techniques to attach spectroscopic probes to the protein. acs.orgnih.gov This approach leverages the cell's own machinery, specifically the promiscuity of phosphopantetheinyl transferases (PPTases) like Sfp from Bacillus subtilis. nih.govasm.org These enzymes catalyze the transfer of the Ppant arm from coenzyme A (CoA) to a conserved serine residue on the apo-ACP (the inactive form). nih.gov By synthesizing custom CoA analogues bearing fluorescent or other spectroscopic probes, these probes can be site-specifically attached to the ACP. acs.orgnih.gov
A particularly powerful class of probes are solvatochromic dyes, which exhibit changes in their fluorescence properties—such as intensity and emission wavelength—based on the polarity of their local environment. acs.org One such probe, 3-methyl-coumarin (3MC), has been used to create 3MC-pantetheinamide. acs.org When this probe is attached to E. coli AcpP, its sequestration within the hydrophobic core of the ACP's four-helix bundle leads to a significant (over 15-fold) increase in fluorescence intensity and a 50 nm blue shift in its emission wavelength. acs.org
This phenomenon provides a real-time spectroscopic signal that can report on the conformational state of the ACP. acs.org It allows researchers to monitor the loading of the probe onto the ACP and study how the protein's structure changes upon binding different ligands or interacting with partner enzymes. acs.org The reversibility of this labeling, using enzymes like ACP hydrolase (AcpH) to remove the probe, adds another layer of control for experimental design, including for NMR studies. nih.govgoogle.com This methodology is broadly applicable for visualizing and functionalizing carrier proteins in a variety of biosynthetic pathways. google.com
Table 2: Spectroscopic Probes Used in ACP Conformational Studies
| Probe | Type | Principle of Detection | Application | Citations |
|---|---|---|---|---|
| 3-methyl-coumarin (3MC) | Solvatochromic Fluorophore | Increased fluorescence and blue shift upon sequestration in ACP's hydrophobic core. | Real-time monitoring of probe loading and ACP conformational changes. | acs.org |
| Coumarin | Fluorophore | Fluorescence detection. | Reversible labeling for in vitro and NMR structural studies. | nih.govgoogle.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Substrate-Bound Acyl Carrier Protein Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure and dynamics of ACP in its various states—apo (inactive), holo (active, with Ppant arm), and acyl-bound. nih.govnih.gov NMR allows for the study of proteins in solution, which closely mimics their native physiological environment. Two-dimensional NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, provide a "fingerprint" of the protein, where each peak corresponds to a specific amino acid residue. nih.govresearchgate.net
By comparing the HSQC spectra of apo-ACP, holo-ACP, and acyl-ACPs, researchers can map structural and dynamic changes with residue-level precision. researchgate.net Chemical shift perturbations (CSPs), which are changes in the position of peaks, reveal which parts of the protein are affected by the attachment of the Ppant arm or the sequestration of an acyl chain. nih.govnih.gov These studies have consistently highlighted the importance of helix II (the recognition helix, residues ~36-50 in E. coli) and helix III as the primary sites of interaction and conformational change. researchgate.netresearchgate.net
NMR studies on substrate-bound ACPs have revealed how the protein accommodates growing fatty acid chains of varying lengths. nih.govacs.org For instance, studies on Plasmodium falciparum ACP showed that its hydrophobic core can fully protect acyl chains up to 12 carbons long. nih.gov Longer chains, such as tetradecanoate (B1227901) (C14), cause the chain to protrude from the cavity, inducing distinct conformational changes in the protein. nih.gov A significant challenge in these studies is the instability of the thioester bond linking the acyl chain to the Ppant arm. nih.gov To overcome this, researchers have developed methods to stabilize the acyl-ACP, such as using an acyl-ACP synthetase (AasS) to continuously regenerate the acylated form during NMR data acquisition. nih.gov
Table 3: Key NMR Findings on Acyl Carrier Protein Structure
| ACP State / System | Key Structural Finding | Significance | Citations |
|---|---|---|---|
| E. coli Apo- vs. Holo-ACP | Helix II (residues 37-51) is the least stable secondary structure element in the apo form. | Flexibility in the recognition helix is crucial for binding partner enzymes and undergoing conformational changes. | marquette.edu |
| P. falciparum Acyl-ACPs (C4-C14) | Hydrophobic core protects up to C12; longer chains protrude, altering the Ppant arm conformation. | Reveals the mechanism of how ACP expands to accommodate the growing acyl chain. | nih.gov |
| E. coli Palmitoyl-ACP (C16) | The tethered palmitic acid perturbs nearly every secondary structural region of the ACP. | Demonstrates that the identity of the acyl chain can communicate structural changes throughout the entire protein. | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-Acyl Carrier Protein Quantification and Intermediate Discovery
While NMR and crosslinking provide structural insights, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a revolutionary tool for the quantitative analysis of acyl-ACP pools within cells. nih.govresearchgate.net This technique offers unparalleled sensitivity and specificity, allowing for the detection and quantification of individual acyl-ACP species down to the picogram level. nih.govresearchgate.net This capability is crucial for understanding the flow of metabolites through the fatty acid synthesis pathway and how it is regulated. nih.gov
A major challenge in analyzing acyl-ACPs is that the mass differences between ACPs carrying acyl chains of slightly different lengths are obscured by the large mass of the protein itself. oup.com A breakthrough method was developed that capitalizes on a highly conserved Asp-Ser-Leu-Asp (DSLD) sequence found in Type II ACPs, which flanks the serine residue where the acyl chain is attached. nih.govresearchgate.netnsf.gov Using an endoproteinase, Asp-N, the bulk of the ACP can be cleaved away, leaving a small tripeptide attached to the acyl-Ppant arm. oup.comnsf.gov This smaller molecule is readily analyzable by LC-MS/MS. nsf.gov
Using this method, researchers can create a detailed profile of all acyl-ACPs present in a sample. This has led to the discovery of previously unobserved intermediates, such as 3-hydroxyacyl-ACPs and 2,3-trans-enoyl-ACPs, as well as unexpected medium-chain (e.g., C10:1, C14:1) and polyunsaturated long-chain (e.g., C16:3) acyl-ACPs in plants. nih.govresearchgate.netresearchgate.netoup.com For accurate quantification, the method employs an isotopic dilution strategy, where stable isotope-labeled (e.g., ¹⁵N) acyl-ACP standards are synthesized and spiked into the sample. oup.comnsf.gov This powerful approach provides a quantitative snapshot of fatty acid biosynthesis, enabling new discoveries in lipid metabolism for applications in biofuels, renewable materials, and medicine. nih.govresearchgate.net
Table 4: Acyl-ACP Species Identified by LC-MS/MS
| Organism/System | Acyl-ACP Species Detected | Significance of Finding | Citations |
|---|---|---|---|
| Camelina sativa (developing seeds) | Expected: C16:0, C18:0, C18:1 | Validation of the method for known FAS products. | researchgate.netoup.com |
| Camelina sativa (developing seeds) | Unexpected: C10:1, C14:1, C16:3 | Revealed incomplete descriptions of lipid metabolism and highlighted poorly understood lipid remodeling events. | nih.govresearchgate.netoup.com |
| Camelina sativa (developing seeds) | Elongation Intermediates: 3-hydroxyacyl-ACPs, 2,3-trans-enoyl-ACPs | Demonstrated the high sensitivity of the method to capture transient intermediates in the FAS cycle. | nih.govresearchgate.netbiorxiv.org |
Genetic Manipulation and Mutagenesis Studies to Elucidate Acyl Carrier Protein Function
Genetic manipulation and site-directed mutagenesis are fundamental approaches for probing the functional importance of specific amino acid residues in ACP. plos.orgfrontiersin.org By systematically altering the amino acid sequence, particularly in regions hypothesized to be important for protein-protein interactions, researchers can directly test the role of these residues in vivo and in vitro. The "recognition helix," helix II, has been a major focus of these studies due to its high degree of conservation and its position at the ACP-enzyme interface in structural models. plos.orgportlandpress.com
Studies in E. coli have used techniques like the bacterial two-hybrid system to screen for ACP mutants that fail to interact with specific partner enzymes. plos.org For example, a screen for mutants that disrupt the interaction between ACP and the regulatory protein SpoT identified mutations located squarely in helix II. plos.org Crucially, these same mutations also abolished interactions with canonical FAS enzymes like FabA and FabZ, demonstrating that helix II is a general recognition site for multiple partners. plos.org This supports the model where this acidic helix interacts with corresponding basic patches on the surface of its partner proteins. plos.org
Interestingly, while some mutations in helix II can disrupt specific interactions, the cell can sometimes remain viable, albeit with altered growth phenotypes or fatty acid profiles. plos.org For instance, an ACP mutant with an alanine (B10760859) substitution for a conserved aspartate (D38A) in E. coli led to a general reduction in unsaturated fatty acids. biorxiv.org In the plant Ralstonia solanacearum, which has five ACP genes, mutagenesis revealed that only one (AcpP1) is essential for fatty acid synthesis and growth, while others contribute to virulence through different pathways. frontiersin.org These genetic studies are vital for validating structural hypotheses and for untangling the complex network of interactions that ACP participates in within the cell. nih.govnih.gov
Table 5: Functional Effects of Mutagenesis in ACP's Helix II
| Organism | Mutation(s) | Observed Effect | Implication | Citations |
|---|---|---|---|---|
| E. coli | Mutations in central hydrophobic residues of helix II | Disrupted interaction with SpoT and FAS enzymes (FabA, FabZ). | Confirms helix II as a crucial, general recognition site for multiple partner proteins. | plos.org |
| E. coli | D38A | General reduction in the total amount of unsaturated fatty acids produced. | Shows that subtle changes at the ACP interface can alter the final product profile of the FAS pathway. | biorxiv.org |
| Cyanobacteria (Gloeocapsa sp.) | Mutation of two conserved residues | Enabled a previously incompatible ACP to be activated by the PPTase Sfp. | Allowed for in vitro reconstitution of a polyketide synthase system, demonstrating the utility of mutagenesis for bioengineering. | researchgate.net |
Evolutionary Conservation and Biotechnological Implications of Acyl Carrier Proteins
Evolutionary Analysis of Acyl Carrier Protein Sequence and Structural Conservation
Acyl carrier proteins are essential and ubiquitous components in the metabolic pathways of fatty acid synthesis (FAS) across various domains of life. epa.gov Despite the relatively short sequence of most ACPs (typically 70-100 amino acids), which can pose challenges for inferring detailed evolutionary histories, large-scale phylogenetic analyses have revealed distinct classifications. thermofisher.comsci-hub.se ACPs have been categorized into at least 16 families based on amino acid sequence similarity. sci-hub.se These analyses suggest that ACPs involved in secondary metabolism, such as type II polyketide synthesis (PKS), form a clade distinct from those in primary fatty acid synthesis. thermofisher.com
Structurally, ACPs exhibit a highly conserved three-dimensional fold, predominantly consisting of a four α-helical bundle. biosyn.com This conserved architecture is critical for its function in shuttling intermediates between the various enzymes of the FAS pathway. nih.gov The specific region of Acyl carrier protein (65-74) corresponds to the fourth helix (helix IV) in the Escherichia coli ACP structure. gmclore.org This helix is a key component of the principal structural motif, lining a hydrophobic cavity that accommodates the growing acyl chain. gmclore.org The overlay of different ACP structures reveals that while the global fold is very similar, the most significant variability occurs in the loop region between helices III and IV, highlighting the structural importance of the helices themselves. thermofisher.com The conservation of this helical structure across different species suggests that these proteins may have evolved from a single distant ancestor. sci-hub.se
Table 1: Structural and Sequence Information of Acyl Carrier Protein (65-74)
| Attribute | Description | Reference(s) |
|---|---|---|
| Sequence | Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly | nih.govbiosyn.com |
| Structural Motif | Forms Helix IV in E. coli ACP | gmclore.org |
| Function of Motif | Lines a hydrophobic cavity for the acyl chain | gmclore.org |
| Conservation | The helical bundle fold is highly conserved across ACP families | thermofisher.combiosyn.com |
Acyl Carrier Proteins as Targets for Antimicrobial Development
The fatty acid synthesis pathway is essential for bacterial viability, making it an attractive source of targets for the development of new antimicrobial agents. medchemexpress.comgmclore.org As drug resistance in pathogenic bacteria continues to rise, enzymes within the FAS pathway have emerged as promising candidates for inhibition. medchemexpress.com Several enzymes that interact directly with ACP, such as β-ketoacyl-acyl carrier protein synthases (KAS), are primary targets for novel antibacterial drugs. nih.govtargetmol.com
The Acyl Carrier Protein itself is a validated target. For instance, the human cathelicidin (B612621) antimicrobial peptide LL-37 has been shown to exert part of its effect by binding to the bacterial ACP (AcpP), disrupting fatty acid synthesis. epa.gov Overexpression of the acpP gene in Francisella novicida led to increased susceptibility to LL-37, further indicating that ACP is a direct intracellular target. epa.gov
Significantly, the Acyl carrier protein (65-74) fragment is itself considered a potential target for antibiotics designed to inhibit the FAS system. medchemexpress.com Research indicates that this peptide fragment can influence key steps in fatty acid production. medchemexpress.com Its role in modulating enzymatic reactions makes it a focal point for developing inhibitors that could disrupt the entire biosynthetic pathway. The development of compounds that specifically interfere with ACP's function, potentially by targeting the region of helix IV (residues 65-74), represents a promising strategy for creating novel classes of broad-spectrum antibacterials. nih.gov
Table 2: Acyl Carrier Protein and Associated Enzymes as Antimicrobial Targets
| Target Molecule | Rationale for Targeting | Example Inhibitor/Interactor | Reference(s) |
|---|---|---|---|
| β-ketoacyl-ACP synthase (KAS) | Central to initiation and elongation of fatty acids. | Cerulenin, Thiolactomycin | medchemexpress.com |
| β-ketoacyl-ACP synthase III (FabH) | Highly conserved and central to the initiation of fatty acid biosynthesis. | Benzoylaminobenzoic acid series | nih.gov |
| Acyl Carrier Protein (AcpP) | Essential for bacterial growth; a direct cytoplasmic target. | Antimicrobial Peptide LL-37 | epa.gov |
| Acyl Carrier Protein (65-74) | Key fragment involved in regulating FAS; potential antibiotic target. | Investigational | medchemexpress.com |
Engineering Biosynthetic Pathways for Novel Metabolite Production
Metabolic engineering aims to modify the biosynthetic pathways of microorganisms to produce valuable chemicals, including biofuels and novel pharmaceuticals. epa.govbiosyn.com Given its central role in shuttling intermediates, the Acyl Carrier Protein is a key component in these engineering efforts. nih.gov Understanding and manipulating ACP and its interactions are principal goals for redesigning pathways to create new molecules. peptide.com
The Acyl carrier protein (65-74) fragment is particularly relevant to these efforts. It has been shown to regulate the synthesis ratio of saturated and unsaturated fatty acids and can significantly enhance the catalytic efficiency of key FAS enzymes like β-ketoacyl-ACP reductase (FabG). medchemexpress.com This modulatory function makes the 65-74 region a critical lever for pathway engineering. By modifying this region or engineering enzymes to have altered interactions with it, it may be possible to control the types of fatty acids produced.
Broader engineering strategies have focused on the entire ACP. For example, by mutating amino acids within the hydrophobic pocket of the Synechococcus elongatus ACP to increase steric hindrance, researchers successfully shifted lipid production toward shorter-chain fatty acids, which are more desirable as biofuel precursors. epa.gov Other approaches involve interface engineering, where the protein-protein interactions between ACP and partner enzymes are re-designed. In one study, an enzyme from a non-ribosomal peptide (NRPS) pathway was engineered to interact with the ACP from the E. coli FAS pathway, enabling the production of a novel class of prolyl-lipids. nih.gov These examples demonstrate that modifying ACP, including its functionally significant 65-74 region, is a powerful strategy for producing novel metabolites. epa.govnih.gov
Q & A
Q. What are the structural characteristics and functional role of Acyl Carrier Protein (ACP) (65-74) in biological systems?
ACP (65-74) is a 10-residue peptide fragment (sequence: H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH) derived from the full-length ACP, a critical component of fatty acid biosynthesis. The fragment retains the ability to covalently bind acyl groups via its 4'-phosphopantetheine prosthetic group, facilitating fatty acid elongation . Functionally, ACP serves as a scaffold for acyl intermediates during fatty acid synthesis in plastids and bacteria. Its role extends to membrane-derived oligosaccharide synthesis, distinct from lipid biosynthesis .
Q. How does ACP (65-74) contribute to fatty acid biosynthesis at the molecular level?
During fatty acid synthesis, ACP (65-74) acts as a mobile carrier, shuttling acyl intermediates between enzymatic domains of the fatty acid synthase complex. The 4'-phosphopantetheine group is essential for covalent attachment of acyl chains. Experimental studies using isotopic labeling and enzymatic assays (e.g., acyl-ACP synthetase) have demonstrated its role in substrate channeling and specificity determination .
Advanced Research Questions
Q. What are the key challenges in chemically synthesizing ACP (65-74), and how can they be addressed?
Synthesis of ACP (65-74) faces challenges such as aggregation-prone regions (e.g., hydrophobic residues like Ile and Tyr) and racemization during coupling. Advanced methodologies include:
- High-Efficiency SPPS : Using rapid coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to achieve cycle times of 4–5 minutes per residue, reducing side reactions .
- Novel Resins : Polystyrene-N-vinylpyrrolidone-divinylbenzene resins improve swelling and yield compared to traditional Merrifield resins .
- Racemization-Free Coupling : Reagents like o-NosylOXY and TFPN minimize epimerization, critical for preserving stereochemistry in "difficult" sequences .
Q. Which analytical techniques are most effective for characterizing synthetic ACP (65-74) purity and stability?
- Reversed-Phase HPLC : Using NUCLEOGEL® columns (150 x 4.6 mm) with TFA/acetonitrile gradients resolves impurities like truncated peptides (e.g., ACP 66-74) and oxidation byproducts .
- UPLC-MS : Provides rapid assessment of purity (>90% achievable with optimized SPPS protocols) and detects post-synthetic modifications .
- Stability Studies : Accelerated degradation assays (e.g., thermal stress at 40°C) coupled with circular dichroism (CD) monitor conformational changes under varying pH and solvent conditions .
Q. How can ACP (65-74) be utilized in synthetic protein interaction networks for biotechnological applications?
The INTERACTION DESIGN project demonstrated that ACP (65-74) serves as a modular scaffold for engineering synthetic protein networks. By substituting residues (e.g., Asp or Tyr) to alter binding affinity, researchers can create tunable interactions for antibody/enzyme design. Computational algorithms (e.g., Rosetta) combined with in vitro selection optimize specificity and stability .
Q. What strategies mitigate "difficult couplings" during solid-phase synthesis of ACP (65-74)?
- Solvent Optimization : Dimethyl sulfoxide (DMSO) enhances resin swelling and accessibility for hydrophobic residues .
- Microwave-Assisted SPPS : Reduces aggregation and improves coupling efficiency for sequences like VQAAIDYING .
- Post-Synthesis Ligation : Native chemical ligation of smaller fragments (e.g., ACP 65-74 with 1-64) avoids cumulative errors in long-chain synthesis .
Q. How does the stability of ACP (65-74) vary under experimental storage conditions, and what protocols ensure integrity?
Lyophilized ACP (65-74) retains stability at -20°C for >1 year. In solution, avoid repeated freeze-thaw cycles; storage at 4°C in acidic buffers (pH 3–5) minimizes deamidation (e.g., Asn residues) and oxidation (e.g., Tyr). Formulation with cryoprotectants (e.g., trehalose) is recommended for long-term stability in structural studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
